4-Iodobenzo[d]thiazol-5-amine
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Overview
Description
4-Iodobenzo[d]thiazol-5-amine is a heterocyclic organic compound that contains both iodine and thiazole moieties. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 4-Iodobenzo[d]thiazol-5-amine typically involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of an oxidizing agent. One common method is the electrosynthesis of benzothiazole derivatives via C–H thiolation, which is an energy-efficient and environmentally benign process . This method uses sodium bromide as both an electrolyte and a brominating agent at room temperature in isopropyl alcohol as a solvent .
Chemical Reactions Analysis
4-Iodobenzo[d]thiazol-5-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom on the benzene ring can be substituted by other electrophiles.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Common reagents used in these reactions include bromine, sodium bromide, and ammonium thiocyanate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodobenzo[d]thiazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Iodobenzo[d]thiazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting specific pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Iodobenzo[d]thiazol-5-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug. The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C7H5IN2S |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
4-iodo-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5IN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 |
InChI Key |
LNAIMJCVRRJQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)I)N=CS2 |
Origin of Product |
United States |
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